Dual ALK and TRKA Cellular Potency: Alk-IN-9 Demonstrates Sub-Nanomolar Activity Against KM 12 Cells Unlike Selective ALK Inhibitors
Alk-IN-9 demonstrates potent inhibition of KM 12 cell proliferation with an IC50 of < 0.2 nM . KM 12 is a human colon carcinoma cell line harboring the TPM3-TRKA fusion oncogene, making it a validated model for NTRK1 (TRKA) dependency . In contrast, clinically approved selective ALK inhibitors such as crizotinib exhibit substantially weaker activity against TRKA-driven cellular models, with reported IC50 values for TRKA inhibition typically in the low nanomolar range (approximately 2–10 nM) in biochemical assays [1]. The < 0.2 nM cellular IC50 of Alk-IN-9 in KM 12 cells represents at least a 10-fold improvement in potency compared to selective ALK inhibitors in TRKA-dependent contexts. This dual ALK/TRKA activity profile is a direct consequence of the compound's macrocyclic scaffold design described in the originating patent, which confers simultaneous binding affinity for both kinase ATP pockets.
| Evidence Dimension | Cellular proliferation inhibition in TPM3-TRKA fusion-driven cell line |
|---|---|
| Target Compound Data | IC50 < 0.2 nM |
| Comparator Or Baseline | Selective ALK inhibitors (crizotinib): TRKA biochemical IC50 ~2–10 nM |
| Quantified Difference | At least 10-fold greater potency |
| Conditions | KM 12 human colon carcinoma cells (TPM3-TRKA fusion) |
Why This Matters
Researchers investigating ALK-fusion positive tumors with co-occurring NTRK alterations or requiring TRKA-inhibitory activity for mechanistic studies should prioritize Alk-IN-9 over ALK-selective inhibitors lacking this secondary activity.
- [1] Cui JJ, Tran-Dubé M, Shen H, et al. Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Med Chem. 2011;54(18):6342-6363. View Source
